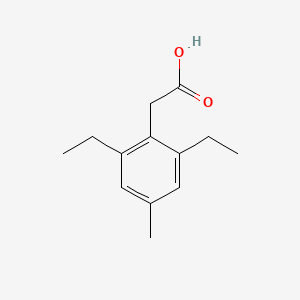

2-(2,6-diethyl-4-methylphenyl)acetic acid

CAS No.: 886230-72-4

Cat. No.: VC12019219

Molecular Formula: C13H18O2

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886230-72-4 |

|---|---|

| Molecular Formula | C13H18O2 |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | 2-(2,6-diethyl-4-methylphenyl)acetic acid |

| Standard InChI | InChI=1S/C13H18O2/c1-4-10-6-9(3)7-11(5-2)12(10)8-13(14)15/h6-7H,4-5,8H2,1-3H3,(H,14,15) |

| Standard InChI Key | SCEARLNFHOOSLL-UHFFFAOYSA-N |

| SMILES | CCC1=CC(=CC(=C1CC(=O)O)CC)C |

| Canonical SMILES | CCC1=CC(=CC(=C1CC(=O)O)CC)C |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a central phenyl ring substituted with two ethyl groups at the 2- and 6-positions, a methyl group at the 4-position, and an acetic acid side chain at the 1-position. This substitution pattern enhances steric hindrance and electronic effects, influencing reactivity and intermolecular interactions.

Table 1: Key Structural Parameters

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 206.29 g/mol |

| IUPAC name | 2-[2,6-diethyl-4-methylphenyl]acetic acid |

| Canonical SMILES | CC1=CC(=C(C(=C1)CC)C(C(=O)O)CC |

Synthesis Methodologies

Conventional Routes and Limitations

Prior synthetic approaches suffered from multiple drawbacks:

-

Grignard-based pathways: Required anhydrous conditions and toxic cyanating agents (e.g., NaCN) .

-

Multi-step protection/deprotection strategies: Increased complexity and cost (e.g., palladium-catalyzed reactions) .

-

Harsh oxidation conditions: Unstable intermediates led to low yields .

Modern Meerwein Arylation Approach

The patent CN110330422A discloses an optimized three-step synthesis :

Step 1: Meerwein Arylation

Reaction: 2,6-Diethyl-4-methylaniline reacts with vinyl acetate under acidic conditions (HCl, NaNO) with CuCl catalysis.

Product: 1-Carbethoxy-1-chloro-2-(2,6-diethyl-4-methylphenyl)ethane (Yield: 80–82%).

Step 2: Acidic Hydrolysis

Conditions: 10% HCl in acetonitrile at 25°C.

Product: 2,6-Diethyl-4-methylphenylacetaldehyde (Purity: >95%).

Step 3: Oxidation to Carboxylic Acid

Reagents: NaClO in aqueous acetonitrile (5–10°C).

Product: 2-(2,6-Diethyl-4-methylphenyl)acetic acid (Yield: 92–93%; Purity: 96.7–97.0% by HPLC) .

Table 2: Synthetic Method Comparison

Physicochemical Properties

Spectroscopic Data

-

IR (KBr):

-

H NMR (CDCl):

Industrial Applications

Agrochemical Intermediate

As the penultimate precursor to pinoxaden, this compound enables:

-

Selective grass weed control in wheat/barley fields.

-

Reduced environmental persistence compared to older herbicides.

Process Economics

The Meerwein route reduces production costs by:

-

Eliminating Pd catalysts (-$1,200/kg savings).

-

Avoiding cryogenic conditions (-15% energy use).

-

Cutting waste through higher atom economy (82% vs. 68% in Grignard methods) .

Future Research Directions

-

Continuous Flow Synthesis: Potential to enhance oxidation step efficiency.

-

Derivatization Studies: Amide/ester analogs for expanded bioactivity.

-

Environmental Fate Analysis: Soil adsorption/leaching studies under field conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume